REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH3:12].C[Si](C)(C)N[Si](C)(C)C.[K].C[O:24][C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[C:29]([CH3:33])[N:28]=1)=O>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH2:12][C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[C:29]([CH3:33])[N:28]=1)=[O:24] |f:1.2,^1:21|
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[K]
|
Name
|
KN(SiMe3)2
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at −70° C. over 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −65° C
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
form a precipitate
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
with stirring for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
CUSTOM
|
Details
|
then quench with 12 N HCl to pH=1
|
Type
|
TEMPERATURE
|
Details
|
Raise the pH to 9 with solid potassium carbonate
|
Type
|
CUSTOM
|
Details
|
Decant the solution from the solids
|
Type
|
EXTRACTION
|
Details
|
extract twice with 200 mL ethyl acetate
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over potassium carbonate
|
Type
|
STIRRING
|
Details
|
Stir the solids in 200 mL water
|
Type
|
ADDITION
|
Details
|
200 mL ethyl acetate and treat with additional potassium carbonate
|
Type
|
CUSTOM
|
Details
|
Separate the organic portion
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with the previous ethyl acetate extracts
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo to a dark oil
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an amber oil
|
Type
|
WASH
|
Details
|
Rinse the oil down the sides of the flask with methylene chloride
|
Type
|
ADDITION
|
Details
|
then dilute with hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)CC(=O)C1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.5 g | |
YIELD: PERCENTYIELD | 73.8% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |